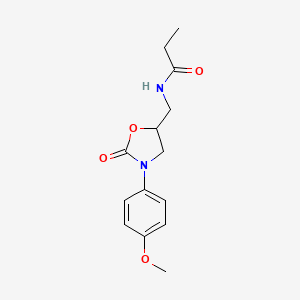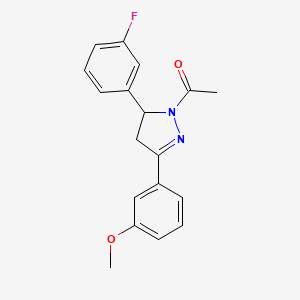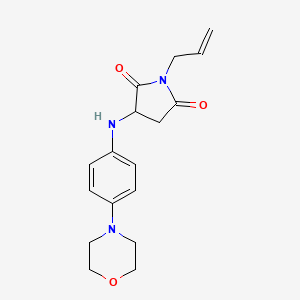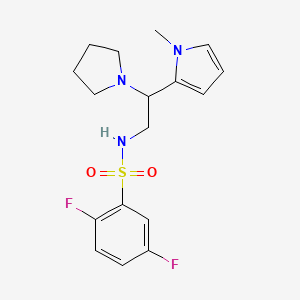![molecular formula C12H14ClF3N2O B2723972 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine CAS No. 2380171-20-8](/img/structure/B2723972.png)
3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine” is a solid and insoluble in water . It is used as an intermediate for the pesticide fluorourea . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “this compound” usually involves etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6ClF6NO2 . Its average mass is 309.593 Da and its monoisotopic mass is 308.999115 Da .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, which include “this compound”, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 294 °C, a density of 1.546, and a flash point of 131 °C . Its pKa is predicted to be 3.07±0.10 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Alternatives
Research on per- and polyfluoroalkyl substances (PFASs), which are similar in structure to 3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine, reveals their widespread use in industrial and consumer applications due to their resistance to chemical, physical, and biological degradation. The environmental persistence, bioaccumulation, and potential toxicity of these compounds necessitate the investigation of alternative compounds with reduced environmental impact. Studies have highlighted the emergence of novel fluorinated alternatives, which, while intended to replace traditional PFASs, exhibit comparable or even more significant toxicity and environmental persistence, underlining the need for further toxicological studies to assess their long-term viability (Yu Wang et al., 2019).
Analytical and Environmental Monitoring
The detection and analysis of PFAS and their alternatives, including compounds structurally related to this compound, are crucial for understanding their environmental fate and effects. Recent advances in high-resolution mass spectrometry have facilitated the identification of new PFASs, enabling comprehensive environmental monitoring and risk assessment. This critical review underscores the importance of developing and standardizing analytical methods for accurately assessing the presence and impact of novel PFASs in various environmental matrices (G. Munoz et al., 2019).
Corrosion Inhibition
Quinoline derivatives, which share a heterocyclic motif with this compound, have been extensively studied for their anticorrosive properties. These compounds effectively inhibit metallic corrosion through the formation of stable chelating complexes with surface metallic atoms. The review of quinoline-based compounds as corrosion inhibitors highlights their potential application in protecting industrial materials from degradation, suggesting a similar applicability for structurally related compounds (C. Verma et al., 2020).
Medicinal Chemistry
The pyridine ring, a core element of this compound, is widely recognized for its significance in medicinal chemistry. Pyridine derivatives are known for a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. A comprehensive review on the medicinal importance of pyridine derivatives emphasizes their applications across various therapeutic areas, including as potential anticancer, antifungal, and antibacterial agents (A. A. Altaf et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N2O/c13-9-7-18-6-3-10(9)19-11(12(14,15)16)8-1-4-17-5-2-8/h3,6-8,11,17H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYMKSKJMPVGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-1,2,3-Benzotriazol-1-yl)-1,3-bis(benzyloxy)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2723889.png)
![N-[2-(3-chlorobenzenesulfonamido)ethyl]ethene-1-sulfonamide](/img/structure/B2723890.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-1H-isochromene-1,3(4H)-dione](/img/structure/B2723894.png)
![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723895.png)


![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2723899.png)




![Ethyl 4-(3,4-dimethylphenyl)-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2723906.png)

